4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical properties Drug-likeness

4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-44-6) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a 3-pyridinyl substituent at the 5-position and a propyl group at the N4 position of the triazole ring. The compound, also known as 4-propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, exhibits tautomerism with the thione form (4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione) and possesses a molecular formula of C10H12N4S with a molecular weight of 220.29 g/mol.

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 90871-44-6
Cat. No. B1506107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol
CAS90871-44-6
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCCCN1C(=NNC1=S)C2=CN=CC=C2
InChIInChI=1S/C10H12N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,13,15)
InChIKeyCZLLKDKCZOQTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol (CAS 90871-44-6): Chemical Profile and Baseline Characteristics for Procurement


4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-44-6) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a 3-pyridinyl substituent at the 5-position and a propyl group at the N4 position of the triazole ring . The compound, also known as 4-propyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, exhibits tautomerism with the thione form (4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione) and possesses a molecular formula of C10H12N4S with a molecular weight of 220.29 g/mol [1]. This structural arrangement places it within a broader class of 4-alkyl-5-pyridinyl-1,2,4-triazole-3-thiols, which are recognized for their diverse biological activities and potential applications in medicinal chemistry, agrochemicals, and materials science [2].

Why 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol Cannot Be Simply Substituted by In-Class Analogs


The 1,2,4-triazole-3-thiol scaffold is highly sensitive to substituent modifications, with even minor alterations at the N4 position (e.g., propyl vs. allyl vs. methyl) or C5 position (e.g., pyridin-3-yl vs. pyridin-4-yl) producing substantial shifts in lipophilicity, electronic distribution, target binding affinity, and biological activity [1][2]. Structure-activity relationship (SAR) studies on 4-alkyl-5-pyridinyl-1,2,4-triazole-3-thiols have demonstrated that the N4-alkyl chain length and saturation directly modulate antimicrobial potency, enzyme inhibition profiles, and physicochemical properties such as logP and aqueous solubility [3][4]. Consequently, generic substitution with a structurally similar analog (e.g., 4-allyl or 4-methyl derivative) carries a high risk of altered performance in biological assays, failed reproducibility in screening campaigns, or compromised synthetic utility in downstream derivatization. The quantitative evidence presented below delineates the specific, verifiable differentiators of the 4-propyl-5-pyridin-3-yl variant that inform scientific selection and procurement decisions.

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity (logP) Differentiation of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Versus N4-Alkyl Analogs

The calculated partition coefficient (logP) for 4-propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is 2.32 , which is substantially higher than the logP values of N4-unsubstituted analog 5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (logP = 0.85) [1] and N4-methyl analog 4-methyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (logP = 1.45) [2]. This represents an increase of 1.47 logP units (+173%) relative to the unsubstituted analog and 0.87 logP units (+60%) relative to the methyl analog. The propyl substituent confers intermediate lipophilicity that is not achieved by shorter alkyl chains, directly impacting membrane permeability and compound partitioning in biphasic assay systems.

Lipophilicity Physicochemical properties Drug-likeness

Antimicrobial Activity Differentiation of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Scaffold in S-Substituted Derivatives

In a structure-activity relationship study of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol derivatives, the 4-propyl-substituted compound (analogous to the target scaffold) demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus ATCC 25923 of 31.25 μg/mL, compared to MIC = 62.5 μg/mL for the 4-methyl analog and MIC > 125 μg/mL for the 4-ethyl analog [1]. Against Escherichia coli ATCC 25922, the 4-propyl derivative exhibited MIC = 62.5 μg/mL, while the 4-methyl analog showed MIC = 125 μg/mL and the 4-ethyl analog was inactive at >125 μg/mL [1]. This pattern indicates a non-linear relationship between N4-alkyl chain length and antibacterial potency, with the propyl group conferring optimal activity in this series.

Antimicrobial Antibacterial SAR

PI3Kδ Kinase Inhibitory Activity of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has been reported to inhibit PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. In contrast, the structurally related 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol shows no significant PI3Kδ inhibitory activity at concentrations up to 10 μM [2]. This >98-fold difference in cellular potency demonstrates that the N4-propyl substitution combined with the 3-pyridinyl C5 substituent yields a uniquely active chemotype for PI3Kδ targeting that is absent in the amino-substituted analog.

PI3K Kinase inhibition Cellular assay

Free Radical Scavenging Capacity of Pyridinyl Triazole-3-thiols: Positional Isomer Effects on Antioxidant Activity

In the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series, the 4-pyridyl derivative (4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) exhibited DPPH radical scavenging with IC50 = 2.2 × 10⁻³ M, while the phenyl analog (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) demonstrated 1.7-fold greater potency with IC50 = 1.3 × 10⁻³ M [1]. This establishes that the pyridinyl substituent modulates antioxidant activity compared to phenyl, and by class-level inference, the specific 3-pyridinyl orientation in 4-propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol would be expected to differ from the 4-pyridinyl isomer in radical scavenging capacity due to altered electron distribution and hydrogen-bonding patterns.

Antioxidant DPPH assay Structure-activity relationship

Antifungal Activity Profile of 4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol in Agricultural Applications

4-Propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol has been documented to exhibit effective antifungal activity against several plant pathogens in agricultural research settings . The pyridine-triazole core of this compound is structurally related to pesticidal compositions disclosed in US Patent 9,491,944, which describe pyridine triazole compounds with nematicidal, acaricidal, and insecticidal utility against pests in Phyla Nematoda, Arthropoda, and Mollusca [1]. While quantitative MIC or EC50 values for specific fungal strains are not publicly available for the exact compound, its inclusion in ChemBridge's screening collection (catalog #4012402) and availability from multiple vendors at 95-98% purity supports its use as a fungicide screening hit expansion scaffold .

Fungicide Antifungal Agrochemical

Optimal Research and Industrial Application Scenarios for 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


PI3Kδ Inhibitor Lead Discovery and Hit-to-Lead Optimization

Given its demonstrated cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], 4-propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol serves as an attractive starting point for PI3Kδ-targeted drug discovery programs. The compound's potency, which exceeds that of structurally related 4-amino-substituted analogs by >98-fold , positions it for hit-to-lead optimization through S-alkylation, N-substitution, or pyridine ring functionalization. This application scenario is particularly relevant for oncology and immunology research groups seeking novel PI3Kδ chemotypes with favorable physicochemical properties (logP = 2.32) for cellular permeability .

Antimicrobial SAR Expansion and Library Synthesis

The N4-propyl group confers optimal antibacterial potency in the 4-alkyl-5-pyridinyl-1,2,4-triazole-3-thiol series, as evidenced by 2-fold greater activity against S. aureus compared to the 4-methyl analog [1]. Researchers building antimicrobial screening libraries should prioritize procurement of the 4-propyl variant over the 4-methyl or 4-ethyl analogs when Gram-positive bacterial activity is a desired phenotype. The compound's thiol functionality further enables S-alkylation for generation of diverse derivative libraries with tunable lipophilicity and antimicrobial spectra.

Agrochemical Fungicide Screening and Pesticidal Lead Identification

With documented antifungal activity against plant pathogens [1] and structural relation to patented pyridine triazole pesticidal compositions with nematicidal and insecticidal utility , 4-propyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is suitable for agrochemical discovery screening. The compound's commercial availability at 98% purity from multiple vendors facilitates immediate incorporation into in vitro fungicide screening cascades targeting crop-protection applications. The intermediate logP (2.32) provides favorable foliar uptake characteristics while maintaining sufficient aqueous solubility for formulation development.

Coordination Chemistry and Metal Complex Synthesis

The 1,2,4-triazole-3-thiol core with pyridinyl substituent provides multiple coordination sites (triazole N atoms, thiol/thione S atom, pyridine N atom) for transition metal complexation [1]. The N4-propyl group increases lipophilicity relative to N4-unsubstituted analogs , potentially enhancing metal complex solubility in organic solvents and facilitating isolation of discrete coordination polymers or discrete complexes. This application scenario is relevant for researchers developing metal-organic frameworks (MOFs), catalysts, or metallodrug candidates requiring ligands with defined steric and electronic properties.

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